![molecular formula C25H27N5O8 B15158251 (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is a synthetic compound with the molecular formula C21H21N3O6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes multiple amide and acetic acid groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups, followed by sequential coupling reactions with glycine derivatives. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient synthesis of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry
In chemistry, (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and applications in organic synthesis .
Biology
In biological research, the compound is utilized in the study of peptide and protein interactions. Its structure mimics certain peptide sequences, making it useful in the design of peptide-based inhibitors and probes .
Medicine
Its ability to form stable amide bonds makes it a valuable component in the synthesis of bioactive peptides .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of specialized chemicals .
作用機序
The mechanism of action of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
類似化合物との比較
Similar Compounds
Fmoc-Gly-Gly-OH: This compound shares the Fmoc protection group and glycine residues but lacks the extended acetic acid moiety.
Fmoc-Gly-Gly-Gly-OH: Similar to the target compound but with an additional glycine residue, making it slightly more complex.
Fmoc-Gly-Gly-Phe-Gly-OH: Contains a phenylalanine residue, adding aromatic character to the molecule.
Uniqueness
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is unique due to its extended structure with multiple amide and acetic acid groups. This complexity allows for a broader range of chemical modifications and applications compared to simpler analogs .
特性
分子式 |
C25H27N5O8 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H27N5O8/c31-20(27-11-22(33)29-13-24(35)36)9-26-21(32)10-28-23(34)12-30-25(37)38-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,32)(H,27,31)(H,28,34)(H,29,33)(H,30,37)(H,35,36) |
InChIキー |
DIZDLOVNCFNIGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


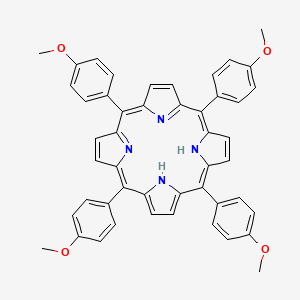
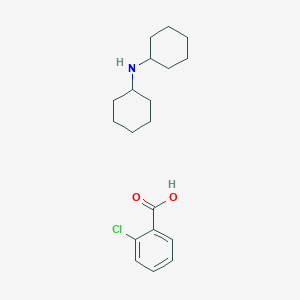
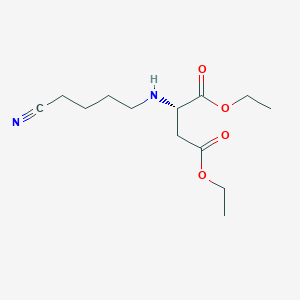
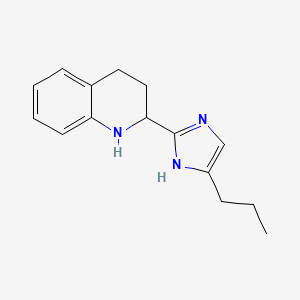
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

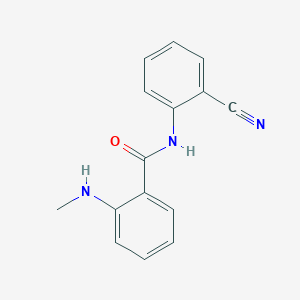
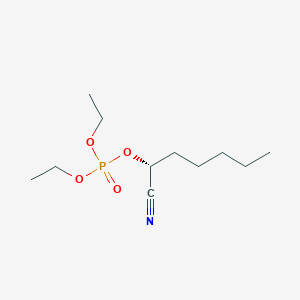
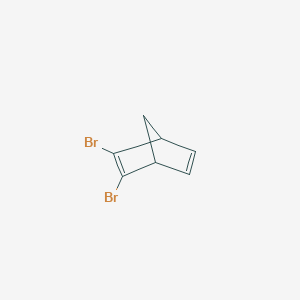
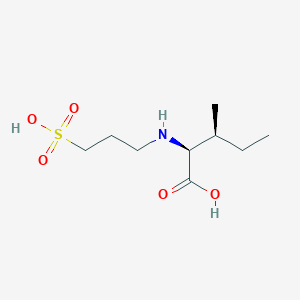

![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)

